molecular formula C6H12FNO B13334440 (3-Fluoro-4-piperidyl)methanol

(3-Fluoro-4-piperidyl)methanol

Cat. No.: B13334440
M. Wt: 133.16 g/mol
InChI Key: UGVSTHXRRQMAJG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Piperidine (B6355638) Architectures in Synthetic Chemistry

The combination of a piperidine ring and fluorine atoms creates a molecular architecture of significant interest in synthetic and medicinal chemistry. nih.govacs.org Piperidine, a six-membered nitrogenous heterocycle, is the most abundant heterocyclic motif found in pharmaceuticals, prized for its presence in numerous natural alkaloids and its ability to confer favorable pharmacokinetic properties. nih.govmdpi.com On the other hand, the incorporation of fluorine, an element scarce in natural products, into drug candidates is a widely used strategy to enhance their physicochemical and pharmacological profiles. nih.govacs.orgtandfonline.com

The introduction of a carbon-fluorine bond, the strongest single bond in organic chemistry, can significantly increase the metabolic stability of a drug, thereby improving its half-life. tandfonline.comtandfonline.comnih.gov Furthermore, fluorine's high electronegativity allows for the modulation of the acidity or basicity (pKa) of nearby functional groups, which can improve bioavailability and target affinity. tandfonline.comtandfonline.comnih.gov This has been used as a tactic to address issues like cardiovascular toxicity associated with some basic nitrogen compounds. Despite its strong electron-withdrawing nature, fluorine's small size means it often acts as a "super-hydrogen," minimally increasing the steric bulk of the molecule. tandfonline.com

Fluorinated piperidines are therefore highly sought-after motifs. nih.gov The strategic placement of fluorine on the piperidine ring can lock the molecule into specific conformations due to stereoelectronic effects, such as a preference for a gauche orientation, which is valuable for creating conformationally defined building blocks for rational drug design. nih.govnih.govchim.it This conformational control can lead to enhanced binding selectivity and potency for biological targets.

Rationale for Research Focus on (3-Fluoro-4-piperidyl)methanol as a Key Building Block

This compound emerges as a key building block in synthetic chemistry due to the valuable combination of its structural features: a piperidine core, a fluorine substituent, and a hydroxymethyl group. While the piperidine ring provides a proven and desirable scaffold for drug development, the fluorine atom at the 3-position offers the aforementioned benefits of enhanced metabolic stability and modulated basicity of the piperidine nitrogen. tandfonline.comnih.gov

Crucially, the hydroxymethyl group at the 4-position serves as a versatile functional handle. This alcohol functionality allows for a wide array of subsequent chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion into ethers, esters, or halides. This versatility enables synthetic chemists to readily incorporate the fluoropiperidine motif into more complex molecular architectures, making it an ideal starting point for the synthesis of a library of compounds for drug discovery programs.

The utility of such functionalized fluorinated piperidines is highlighted by research on analogous compounds. For instance, (4,4-Difluoropiperidin-3-yl)methanol is recognized as a crucial building block for creating more complex molecules, and ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is a critical intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine. researchgate.net The strategic placement of both a fluorine atom and a hydroxymethyl group on the piperidine ring, as seen in this compound, provides a pre-functionalized, high-value scaffold for accessing novel chemical space. The use of such fluorinated building blocks is a dominant strategy in drug discovery. tandfonline.com

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1303973-00-3C₆H₁₂FNO133.16
[(3S,4R)-rel-3-fluoro-4-piperidyl]methanol hydrochloride895577-96-5C₆H₁₃ClFNO169.62
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol125224-43-3C₁₂H₁₆FNO209.26
(4,4-Difluoropiperidin-3-yl)methanol1331823-62-1C₆H₁₁F₂NO149.15

Note: Data sourced from various chemical suppliers and databases. Properties may vary slightly depending on the source.

Evolution of Synthetic Strategies for Piperidine Alkaloids and Fluorinated Heterocycles

The development of synthetic routes to molecules like this compound is built upon decades of progress in the synthesis of both piperidine alkaloids and fluorinated heterocycles.

The history of piperidine alkaloids dates back to the 19th century with the isolation of naturally occurring compounds like piperine (B192125) from black pepper and the toxic coniine from poison hemlock. wikipedia.org The first complete synthesis of an alkaloid, coniine, was achieved by Albert Ladenburg in 1886. wikipedia.org Early synthetic efforts often involved multi-step, linear sequences. Over time, more sophisticated and efficient methods have been developed. The Mannich reaction, for example, has become a cornerstone for constructing piperidine rings and is even involved in the biosynthesis of many alkaloids. ru.nl Other modern strategies include transition-metal-catalyzed reactions like hydroformylation, various cyclization reactions (such as alkene cyclization and multicomponent reactions), and ring-closing metathesis, which provide stereocontrolled access to complex substituted piperidines. mdpi.comresearchgate.netnih.govntu.edu.sg

The synthesis of fluorinated heterocycles has its own distinct evolutionary path. The introduction of fluorine into organic molecules has historically been challenging due to the high reactivity of fluorinating agents and the difficulty in achieving selectivity. Early methods often suffered from harsh conditions and limited substrate scope. A significant advancement has been the development of strategies that begin with readily available fluorinated precursors, such as fluoropyridines. nih.gov Metal-catalyzed hydrogenation of these fluorinated aromatic rings has emerged as a powerful tool. nih.gov For instance, rhodium- and palladium-catalyzed dearomatization-hydrogenation processes have been developed to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govnih.gov Other modern approaches include fluorocyclization reactions, which create the heterocyclic ring and install the fluorine atom in a single step, and the asymmetric intramolecular aminofluorination of alkenes. tandfonline.comnih.gov These advanced methods provide more direct and stereocontrolled access to the fluorinated piperidine scaffolds that are highly valued in contemporary chemical research. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoropiperidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVSTHXRRQMAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoro 4 Piperidyl Methanol and Analogues

Enantioselective Synthesis of Fluorinated Piperidine (B6355638) Scaffolds

Achieving stereocontrol in the synthesis of fluorinated piperidines is paramount for developing effective and selective drug candidates. The following sections detail key strategies that leverage chiral pools, chiral auxiliaries, and asymmetric catalysis to produce these valuable building blocks with high enantiopurity.

Chiral Pool-Based Approaches for Stereocontrol in Piperidine Formation

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. nih.gov This approach transfers the inherent chirality of the starting material to the final product, providing an efficient route to complex chiral molecules.

An effective strategy for creating fluorine-containing piperidine derivatives begins with unsaturated bicyclic γ- or β-lactams, such as Vince-lactam. researchgate.netnih.gov The synthetic pathway involves an oxidative cleavage of the carbon-carbon double bond within the lactam ring. This step generates a diformyl intermediate, which is then subjected to a double reductive amination with various fluoroalkylamines. The stereocenters present in the original lactam guide the stereochemical outcome of the final piperidine ring, ensuring a stereocontrolled transformation. researchgate.net This methodology has been successfully applied to produce a range of mono- and difluorinated piperidine and azepane β-amino ester stereoisomers. researchgate.net Similarly, this approach has been used to access various fluorine-containing piperidine γ-amino acids. nih.gov

Chiral Auxiliary-Driven Asymmetric Induction in Cyclization Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgscielo.org.mx This method is one of the most reliable and versatile strategies in asymmetric synthesis. wikipedia.org Well-known examples of chiral auxiliaries include Evans' oxazolidinones, Oppolzer's sultam, and pseudoephedrine. nih.govwikipedia.org

In the context of fluorinated piperidine synthesis, chiral auxiliaries are instrumental in setting the absolute configuration of key stereocenters in acyclic precursors before the ring-closing step. For instance, asymmetric alkylations or aldol reactions controlled by an auxiliary can establish the stereochemistry of substituents that will ultimately be part of the piperidine ring. researchgate.net

A notable application involves the use of chiral Ni(II) complexes derived from amino acids. These complexes act as chiral glycine equivalents, where the aryl moiety of the complex blocks one face, forcing alkylation to occur from the opposite side with high diastereoselectivity. This method has been used to synthesize a variety of fluorinated amino acids on a gram scale, which can then serve as precursors for chiral fluorinated piperidines. beilstein-journals.orgnih.gov The auxiliary provides a predictable and stereo-differentiated environment that enables the diastereoselective formation of the desired product. scielo.org.mx

Asymmetric Catalysis-Enabled Fluoropiperidine Synthesis

Asymmetric catalysis is a powerful alternative to stoichiometric chiral reagents, offering high efficiency and atom economy. In this approach, a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. scielo.org.mx Various catalytic systems, including organocatalysts, transition metal complexes, and enzymes, have been developed for the synthesis of fluorinated piperidines.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. A prominent application in piperidine synthesis is the intramolecular aza-Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound to form the heterocyclic ring.

Chiral cinchona-based primary-tertiary diamines have been shown to be effective catalysts for the asymmetric intramolecular aza-Michael addition of enone carbamates. With the addition of a co-catalyst like trifluoroacetic acid (TFA), which aids in the formation of the iminium intermediate, this method yields 2-substituted piperidines in good yields (75–95%) and with excellent enantioselectivity (up to 99% ee). Another approach involves using bifunctional catalysts, such as chiral tertiary amine-squaramides, to catalyze cascade aza-Michael/Michael addition reactions, producing highly functionalized spiro-piperidine derivatives with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (>99% ee).

Catalyst TypeReactantsProductYield (%)Enantiomeric Excess (ee %)
Chiral Cinchona-based DiamineEnone Carbamates2-Substituted Piperidines75-95up to 99
Chiral Bifunctional Squaramide4-Tosylaminobut-2-enoates and 3-YlideneoxindolesSpiro[pyrrolidine-3,3'-oxindoles]72-99>99

This table summarizes the performance of different organocatalysts in the construction of piperidine rings via Michael addition reactions.

The asymmetric hydrogenation of pyridines or their activated forms, pyridinium salts, is a direct and efficient route to chiral piperidines. This method often faces challenges such as catalyst inhibition by the nitrogen heterocycle. Activating the pyridine as an N-alkyl or N-benzyl pyridinium salt enhances its reactivity and circumvents catalyst inhibition.

Iridium and rhodium complexes with chiral phosphine ligands are widely used for this transformation. For example, iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts using ligands like MP²-SEGPHOS provides 2-aryl-substituted piperidines with high enantioselectivity. Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts, using formic acid as the hydrogen source and a chiral primary amine, allows for the rapid synthesis of various chiral piperidines, including fluorinated analogues, with excellent diastereo- and enantioselectivities. This reductive transamination process is scalable and tolerates a wide range of functional groups.

Catalyst SystemSubstrateProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
[Cp*RhCl₂]₂ / Chiral AmineFluoropyridinium SaltsFluoropiperidinesup to >95:5up to >99
[{Ir(cod)Cl}₂] / (R)-SynPhosN-Benzyl-2-phenylpyridiniumN-Benzyl-2-phenylpiperidineN/Aup to 96
Ir / MP²-SEGPHOSN-Alkyl-2-alkylpyridinium Salts2-Aryl-substituted PiperidinesN/AHigh

This table presents key findings in the transition metal-catalyzed asymmetric hydrogenation of pyridinium salts to yield chiral piperidines.

Biocatalysis employs enzymes to perform highly selective chemical transformations. Biocatalytic desymmetrization is a powerful strategy for converting achiral, meso, or prochiral starting materials into valuable chiral building blocks. This approach has been successfully applied to the synthesis of enantiopure fluoropiperidines.

One such process begins with the desymmetrization of a prochiral diester using an esterase, such as pig liver esterase or Candida rugosa lipase (CCL). This enzymatic hydrolysis selectively converts one of the two ester groups into a carboxylic acid, creating a chiral monoacid with high diastereomeric and enantiomeric excess. For instance, the biocatalytic desymmetrization of a piperidine diester has been scaled up to produce over 400g of a single isomer, (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid, with >98% de and >96% ee. This chiral intermediate can then be further transformed, for example, through flow photochemical decarboxylative fluorination to introduce another fluorine atom.

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee %)
Pig Liver EsteraseProchiral Piperidine DiesterChiral Monoacid9627
Candida cylindracea Lipase (CCL)Prochiral Piperidine DiesterChiral Monoacid2078
Refined Biocatalytic ProcessProchiral Piperidine Diester(3S,5S)-monoacid95-98>99

This table showcases the results of biocatalytic desymmetrization for producing chiral fluoropiperidine precursors.

Diastereoselective Synthesis through Controlled Fluorination and Cyclization

Achieving diastereoselectivity in the synthesis of 3-fluoro-4-substituted piperidines is crucial for modulating their biological activity. A key strategy involves the controlled hydrogenation of fluorinated pyridine precursors, which dictates the spatial arrangement of the substituents on the piperidine ring.

One powerful approach is the rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. This method facilitates the formation of a variety of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The process begins with the dearomatization of the fluoropyridine, followed by the complete saturation of the resulting intermediates through hydrogenation. nih.gov This one-pot strategy is notable for its efficiency and ability to generate piperidines where the fluorine atom and other substituents are in a specific cis orientation. nih.gov Studies have shown that in the resulting piperidine hydrochloride salts, the fluorine atom often prefers an axial orientation due to a favorable dipole interaction between the C-F and N+-H bonds. scientificupdate.comnih.gov

Another strategy to control diastereoselectivity is to avoid direct stereoselective fluorination, which can be challenging. Instead, asymmetric hydrogenation of a fluoroenamide derived from the corresponding 3-fluoro-4-aminopyridine can be employed. scientificupdate.com This method involves the initial reduction of the activated pyridine ring to a fluoro-enamide, followed by an asymmetric hydrogenation step that sets the desired stereochemistry. scientificupdate.com

These controlled fluorination and cyclization methodologies provide robust pathways to diastereomerically enriched fluorinated piperidines, which are essential precursors for compounds like (3-Fluoro-4-piperidyl)methanol.

Resolution-Based Methods for Enantiomerically Pure Fluoropiperidines

The production of enantiomerically pure fluoropiperidines is often essential for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological profiles. Resolution-based methods, which involve the separation of a racemic mixture, are a common strategy to obtain single enantiomers.

One established method is diastereomeric salt resolution . This technique involves reacting the racemic piperidine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. While effective, this method can be low-yielding and require multiple crystallization steps.

A more advanced and often more efficient approach is kinetic resolution . This method relies on the differential reaction rates of the enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved using a chiral base system, such as n-BuLi and the chiral ligand sparteine. acs.orgwhiterose.ac.uk This approach enables the synthesis of enantioenriched 2,4-disubstituted piperidines. acs.org Another example is the catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation using chiral hydroxamic acids. nih.gov

Furthermore, catalytic asymmetric synthesis provides a direct route to enantiomerically enriched products, often with high efficiency and stereocontrol. For the synthesis of a close analogue, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, an organocatalytic Michael addition has been successfully employed. In this process, a chiral organocatalyst, such as diphenylprolinol-TBDMS, induces the enantioselective addition to form the piperidine scaffold with high enantiomeric excess.

MethodDescriptionKey Features
Diastereomeric Salt Resolution Separation of enantiomers via the formation of diastereomeric salts with a chiral resolving agent.Relies on differential solubility of salts; can be low-yielding.
Kinetic Resolution Differential reaction rates of enantiomers with a chiral catalyst or reagent lead to separation.Can provide high enantiomeric excess for both the product and the unreacted starting material. acs.orgwhiterose.ac.uknih.gov
Catalytic Asymmetric Synthesis Direct formation of an enantiomerically enriched product using a chiral catalyst.Often highly efficient and stereoselective.

Strategic Fluorination Approaches in Piperidine Synthesis

The introduction of a fluorine atom onto the piperidine ring requires careful consideration of the timing and method of fluorination. Strategic fluorination can be broadly categorized into nucleophilic and electrophilic approaches.

Nucleophilic Fluorination Techniques for Introducing Fluorine

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. This is a common and versatile method for introducing fluorine into organic molecules.

Diethylaminosulfur trifluoride (DAST) and its analogues are widely used reagents for the deoxyfluorination of alcohols, converting a hydroxyl group into a fluorine atom. This reaction typically proceeds with inversion of configuration, suggesting an SN2-type mechanism. The use of DAST is advantageous for introducing fluorine into pre-functionalized piperidine precursors that already possess the desired carbon skeleton and stereochemistry at other centers.

While direct examples on this compound are not extensively documented in readily available literature, the principle of DAST-mediated deoxyfluorination is a standard synthetic tool applicable to the conversion of a suitable hydroxylated piperidine precursor. For instance, a hydroxyl group at the 3-position of a protected 4-hydroxymethylpiperidine could be a target for this transformation.

The Fluoro-Prins cyclization is a powerful method for the diastereoselective synthesis of 4-fluoropiperidines. This reaction involves the cyclization of a homoallylic amine with an aldehyde in the presence of a nucleophilic fluorine source. The use of N,N'-dimethylpropyleneurea/hydrogen fluoride (DMPU/HF) has emerged as a highly effective reagent system for this transformation.

The proposed mechanism involves the activation of the aldehyde by HF/DMPU, followed by reaction with the homoallylic amine to form an intermediate that cyclizes to a carbocation. This carbocation is then quenched by the nucleophilic fluorine from the DMPU/HF complex. This method has been shown to provide good yields and high diastereoselectivity, favoring the formation of the cis-isomer.

Reagent SystemKey AdvantagesTypical Outcome
DMPU/HF Higher yields and better diastereoselectivity compared to traditional reagents like pyridine/HF.Predominantly cis-4-fluoropiperidine derivatives.

Electrophilic Fluorination Strategies for Fluorinated Piperidine Derivatives

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). This approach is particularly useful for the fluorination of electron-rich species like enol ethers or enamines.

A common strategy for synthesizing fluorinated piperidines via electrophilic fluorination starts with a suitable piperidine precursor that can be converted into a nucleophilic intermediate. For example, a ketone precursor can be transformed into a silyl enol ether, which then undergoes electrophilic fluorination. scientificupdate.com

Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. The reaction of 1,2-dihydropyridines with Selectfluor® can lead to the formation of fluorinated 3,6-dihydropyridines, which can be further converted to the corresponding fluorinated pyridines or reduced to fluorinated piperidines.

The choice of the electrophilic fluorinating agent is critical, with N-F reagents being favored due to their stability, safety, and effectiveness. N-fluorobenzenesulfonimide (NFSI) is another commonly used reagent in this class. nih.gov These electrophilic fluorination strategies offer a complementary approach to nucleophilic methods, expanding the toolkit for the synthesis of complex fluorinated piperidine derivatives.

Oxidative Aliphatic C-H Fluorination Methodologies

The direct conversion of an aliphatic carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond represents a highly desirable transformation in medicinal chemistry, offering a streamlined route to novel fluorinated analogues. Oxidative aliphatic C-H fluorination has emerged as a powerful tool for this purpose. One notable strategy involves the use of manganese catalysts with a nucleophilic fluoride source. This method can replace a C(sp³)–H hydrogen with fluorine in a single step, targeting isolated methylene groups and unactivated benzylic sites. acs.orgspringernature.com

The process typically employs readily available manganese porphyrin or manganese salen catalysts in conjunction with fluoride ion reagents like silver fluoride (AgF), tetrabutylammonium fluoride, or triethylamine trihydrofluoride. acs.orgspringernature.com The reactions are generally carried out in common organic solvents and can tolerate a variety of functional groups, including ethers, amides, esters, and heterocycles. acs.org Mechanistic studies suggest the involvement of a high-valent oxomanganese(V) intermediate that directs the regioselectivity of the C-H bond cleavage. This is followed by fluorine delivery from a manganese(IV) fluoride species. While this methodology has been successfully applied to a range of substrates, including steroids and terpenoids, its specific application to piperidine scaffolds like that in this compound would require careful optimization to control regioselectivity and compatibility with the amine functionality. acs.orgspringernature.com

Table 1: Key Reagents in Manganese-Catalyzed C-H Fluorination

ComponentExample(s)Role
Catalyst Manganese porphyrin, Manganese salen complexesFacilitates C-H bond activation and fluorine transfer
Fluoride Source AgF, Tetrabutylammonium fluoride, Triethylamine trihydrofluorideProvides the fluorine atom
Oxidant IodosylbenzeneGenerates the high-valent manganese-oxo intermediate
Solvent Acetonitrile, DichloromethaneReaction medium

Piperidine Ring Construction and Functionalization Reactions

Dearomatization-Hydrogenation of Fluoropyridines

A significant advancement in the synthesis of fluorinated piperidines is the dearomatization-hydrogenation (DAH) of readily available fluoropyridine precursors. nih.govnih.gov This strategy circumvents challenges associated with direct fluorination or multi-step syntheses that require pre-functionalized precursors with defined stereochemistry. nih.gov The process typically involves an initial dearomatization step, which breaks the aromaticity of the pyridine ring, followed by a hydrogenation step to saturate the resulting intermediate, yielding the piperidine core. springernature.comnih.gov This approach has proven particularly effective for producing highly substituted piperidines with specific stereochemical outcomes.

A highly diastereoselective one-pot method for producing all-cis-(multi)fluorinated piperidines utilizes a rhodium-carbene catalyst. springernature.comnih.govnih.gov This dearomatization-hydrogenation (DAH) process employs pinacol borane (HBpin) as a key reagent to facilitate the initial dearomatization of the fluoropyridine. springernature.com The subsequent hydrogenation of the dearomatized intermediate proceeds with high cis-diastereoselectivity. nih.govnih.gov

This methodology has been successfully applied to a wide range of fluoropyridine substrates, providing access to a diverse library of all-cis-fluorinated piperidine derivatives. nih.gov A key limitation of this rhodium-catalyzed system, however, is its incompatibility with certain reducible or protic functional groups due to the hydridic nature of the borane reagent. acs.orgnih.gov Furthermore, the high activity of the rhodium catalyst can make chemoselective reduction challenging in the presence of other reducible aromatic systems, such as benzene rings. acs.org

Table 2: Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) Process

FeatureDescriptionReference
Catalyst Rhodium-carbene complex springernature.com
Key Reagent Pinacol borane (HBpin) springernature.com
Substrates Fluoropyridine derivatives nih.govnih.gov
Key Outcome High diastereoselectivity for all-cis products nih.govnih.gov
Limitation Intolerance of certain polar/protic functional groups acs.orgnih.gov

To overcome the limitations of the rhodium-based system, a complementary method using a heterogeneous palladium catalyst (e.g., palladium on carbon, Pd/C) has been developed. acs.orgnih.gov This approach provides a robust and simple protocol for the cis-selective hydrogenation of fluoropyridines and demonstrates a significantly enhanced substrate scope. acs.orgnih.gov

A major advantage of the palladium-catalyzed method is its tolerance of functional groups that are incompatible with the Rh/HBpin system, such as free hydroxyl groups, esters, and amides. acs.orgnih.gov This robustness allows for the synthesis of more complex and functionalized fluorinated piperidines. For instance, substrates containing free hydroxy groups can be hydrogenated to yield valuable δ-lactam products. nih.gov The palladium system also exhibits excellent chemoselectivity, enabling the selective reduction of the fluoropyridine ring in the presence of other aromatic systems like benzene and imidazole. acs.orgnih.gov

Table 3: Comparison of Rhodium and Palladium Hydrogenation Systems

Catalyst SystemAdvantagesDisadvantages
Rhodium/HBpin Highly diastereoselective for all-cis products.Limited functional group tolerance (incompatible with esters, free amines, alcohols). Poor chemoselectivity with other arenes. acs.orgnih.gov
Palladium (heterogeneous) Excellent functional group tolerance. High chemoselectivity (reduces pyridines over benzenes). Robust and uses a common catalyst. acs.orgnih.govMay result in side products from hydrodefluorination with certain substrates. nih.gov

Intramolecular Cyclization Processes

Intramolecular cyclization represents a fundamental strategy for constructing the piperidine ring. nih.gov In these reactions, a linear precursor containing a nitrogen atom and a reactive functional group elsewhere in the molecule is induced to form the cyclic piperidine structure. nih.gov The initiation of the cyclization can be achieved through various means, including the use of catalysts or activating agents. nih.gov A key challenge and area of focus in this field is achieving high stereo- and regioselectivity during the ring-forming step. nih.gov Various methods, such as metal-catalyzed oxidative amination of non-activated alkenes and reductive cyclization of amino acetals, have been developed to provide controlled access to substituted piperidines. nih.gov

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that can be employed to construct the piperidine core. In its classic form, it involves the aminoalkylation of an acidic proton located next to a carbonyl group, using formaldehyde and an amine. For piperidine synthesis, this can be adapted into a multicomponent reaction where a ketone, an aldehyde, and an amine combine to form a 4-piperidone. sciencemadness.org Using glacial acetic acid as a solvent has been shown to improve yields and facilitate the isolation of pure products in these reactions. sciencemadness.org

More advanced strategies have been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.orgrsc.org One such approach is a stereoselective three-component vinylogous Mannich-type reaction. rsc.orgrsc.org This method utilizes a dienolate, an aldehyde, and a chiral amine to assemble a multi-substituted chiral dihydropyridinone, which serves as a versatile intermediate that can be further elaborated into a variety of complex piperidine structures. rsc.orgrsc.org This biosynthetic-inspired approach provides a general and practical route to chiral, polyfunctional piperidines. rsc.org

Radical-Mediated Amine Cyclization Pathways

Radical cyclizations offer a powerful and often stereoselective means to construct piperidine rings from acyclic precursors. These methods typically involve the generation of a nitrogen- or carbon-centered radical, which then undergoes an intramolecular cyclization.

One notable approach is the intramolecular radical C-H amination/cyclization of linear amines. This can be achieved through methods like anodic C-H bond activation via electrolysis or by employing copper catalysis to activate both N-F and C-H bonds. In the electrochemical variant, a single electron transfer from a linear amine generates a radical cation. Subsequent deprotonation can form a benzyl radical, which, after another electron transfer, produces a benzyl cation that rapidly cyclizes with a tosylamide to yield the heterocyclic ring nih.gov.

Another strategy involves the cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes. This method has proven effective for producing various piperidines, although it can sometimes be accompanied by the formation of a linear alkene byproduct. This side product is thought to arise from a competitive 1,5-hydrogen transfer process that competes with the desired radical rebound to form the cyclized product nih.gov.

The general scheme for these radical cyclizations involves the formation of a C-N or C-C bond to close the six-membered ring. The choice of initiator, catalyst, and substrate structure is crucial for controlling the regioselectivity and stereoselectivity of the cyclization nih.gov.

Table 1: Comparison of Radical-Mediated Cyclization Methods for Piperidine Synthesis

Method Key Features Potential Advantages Potential Challenges
Anodic C-H AminationUtilizes electrolysis for C-H bond activation.Avoids the use of expensive or toxic reagents.May require specialized electrochemical equipment.
Copper-Catalyzed C-H AminationEmploys a copper catalyst to activate N-F and C-H bonds.Can offer good control over reactivity and selectivity.Catalyst screening and optimization may be necessary.
Cobalt-Catalyzed Cyclization of Amino-aldehydesUses a cobalt(II) catalyst for the cyclization of linear amino-aldehydes.Effective for a range of substrates.Can lead to the formation of linear alkene byproducts.
Alkene Cyclization via Oxidative Amination and Metal Catalysis

The cyclization of unsaturated amines, particularly through metal-catalyzed processes, provides a direct and atom-economical route to substituted piperidines. These reactions can involve various mechanisms, including oxidative amination and hydroamination.

Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes. This process involves the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent nih.gov. Palladium catalysis has also been extensively explored for the intramolecular amination of alkenes. These reactions often proceed via an initial aminopalladation step. The resulting alkyl-palladium intermediate can then undergo various subsequent transformations, such as hydroamination, aza-Heck coupling, or aminocarbonylation, depending on the reaction conditions. This versatility allows for the synthesis of a wide array of functionalized piperidines uwindsor.ca.

Enantioselective approaches have been developed using palladium catalysts with novel pyridine-oxazoline ligands. The steric properties of the ligand can influence the activation of the olefin by the palladium catalyst, thereby enhancing electrophilicity and enabling asymmetric induction nih.gov. Furthermore, palladium-catalyzed intramolecular allylic amination has been demonstrated as a diastereoselective method that does not require a ligand nih.gov.

Transition metal-catalyzed intramolecular hydroamination of alkenes is another critical strategy. Manganese(II) complexes with chiral aprotic cyclic urea catalysts, for example, have been used for the enantioselective intramolecular hydroamination of alkenes to produce chiral piperidines researchgate.net. Brønsted acids like triflic or sulfuric acid can also catalyze the cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen atom, leading to excellent yields of piperidines nih.gov.

Table 2: Overview of Metal-Catalyzed Alkene Cyclization for Piperidine Synthesis

Catalyst System Reaction Type Key Characteristics
Gold(I) ComplexesOxidative AminationSimultaneous formation of the piperidine ring and introduction of an O-substituent.
Palladium(0) or Palladium(II)Aminopalladation/Various TerminationsVersatile platform for accessing diverse functionalized piperidines.
Manganese(II)/Chiral UreaAsymmetric HydroaminationEnables the synthesis of enantioenriched piperidines.
Brønsted AcidsHydroaminationEffective for N-protected aminoalkenes.
Intramolecular N-Acyliminium Cyclizations

Intramolecular cyclizations involving N-acyliminium ions are a well-established and powerful method for the synthesis of a wide variety of nitrogen-containing heterocycles, including substituted piperidines . These reactions are characterized by the high electrophilicity of the N-acyliminium ion intermediate, which readily reacts with a wide range of internal π-nucleophiles such as alkenes, allenes, alkynes, and aromatic systems .

The N-acyliminium ion precursors are typically generated in situ from stable precursors. Common methods for their formation include the acid-catalyzed reaction of an amide with an aldehyde or ketone, or the reduction of a cyclic imide followed by acid treatment . Once formed, the N-acyliminium ion undergoes a stereoselective intramolecular cyclization, driven by the formation of a stable carbocation that is then trapped by a nucleophile.

This methodology has been widely exploited in the synthesis of complex alkaloids and other bioactive molecules . The stereochemical outcome of the cyclization can often be controlled by the geometry of the starting material and the reaction conditions. For the synthesis of 3,4-disubstituted piperidines, an appropriately substituted acyclic precursor containing a nucleophilic moiety at the desired position would be required. The cyclization would then proceed to form the six-membered ring with the desired substitution pattern. The versatility of this method allows for the construction of not only simple piperidine rings but also more complex fused and bridged systems researchgate.net.

Table 3: Methods for Generating N-Acyliminium Ions for Cyclization

Precursor Method of Generation Typical Conditions
α-Hydroxy- or α-alkoxyamidesAcid CatalysisProtic or Lewis acids
Cyclic ImidesPartial Reductione.g., Sodium borohydride, followed by acid
Amides and AldehydesCondensationAcid catalysis

Process Development and Scale-Up Considerations for Efficient Synthesis

The transition from a laboratory-scale synthesis to an efficient and robust large-scale process for producing this compound presents several challenges inherent in the synthesis of fluorinated pharmaceutical intermediates. Key considerations include the selection of cost-effective and safe reagents, optimization of reaction conditions to maximize yield and minimize impurities, and the development of scalable purification methods.

Reagent Selection and Safety: Traditional fluorinating reagents can be hazardous and require specialized handling equipment, which can be a significant hurdle for industrial-scale production pharmtech.com. The use of safer, albeit often more expensive, fluorinating agents is a critical consideration in process development pharmtech.com. Similarly, the choice of catalysts and solvents must be evaluated for their scalability, cost, and environmental impact.

Process Optimization and Intensification: Optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for improving the yield and purity of the final product sinoshiny.com. Process intensification, through the use of technologies like flow chemistry, can offer significant advantages for fluorination reactions. Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety by minimizing the volume of hazardous reagents at any given time pharmasalmanac.com. This can lead to higher yields, selectivities, and a more robust and reproducible manufacturing process pharmasalmanac.com.

Table 4: Key Considerations for Scale-Up of this compound Synthesis

Consideration Key Aspects Potential Solutions
Reagent Selection Cost, safety, and availability of fluorinating agents and catalysts.Evaluation of alternative, safer reagents; catalyst recycling strategies.
Process Safety Handling of hazardous materials; exothermic reactions.Use of flow chemistry to minimize reaction volumes; thorough thermal hazard assessment.
Yield and Purity Optimization of reaction conditions; minimization of byproducts.Design of Experiments (DoE) for process optimization; development of robust purification methods.
Scalability Equipment limitations; heat and mass transfer issues.Implementation of continuous manufacturing technologies; use of specialized reactors.
Cost-Effectiveness Overall process mass intensity (PMI); cost of raw materials and energy.Route scouting for more efficient synthetic pathways; process integration to reduce steps.

Derivatization and Molecular Diversification of 3 Fluoro 4 Piperidyl Methanol

Functional Group Transformations and Strategic Substitutions

The chemical reactivity of (3-fluoro-4-piperidyl)methanol at its three main functional sites allows for a wide range of structural modifications. These transformations are foundational for exploring the structure-activity relationships (SAR) of novel compounds.

Oxidation and Reduction Pathways of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group in this compound is amenable to both oxidation and reduction reactions, providing access to compounds with different functional groups at this position.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. khanacademy.org Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, would be expected to yield the corresponding aldehyde, (3-fluoro-4-piperidyl)carbaldehyde. harvard.eduorganic-chemistry.org Stronger oxidizing agents, like potassium permanganate (KMnO4) or Jones reagent, would likely lead to the formation of the carboxylic acid, (3-fluoro-4-piperidyl)carboxylic acid. khanacademy.orgnih.gov The introduction of a carboxylic acid group can significantly alter the polarity and acidity of the molecule, which can be advantageous for modulating its pharmacokinetic properties.

Reduction: While the hydroxymethyl group is already in a reduced state, further reduction is not a common transformation. However, in principle, the hydroxyl group could be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently removed through hydrogenolysis to yield 3-fluoro-4-methylpiperidine. A more direct, albeit less common, approach could involve a deoxygenation reaction.

TransformationProductPotential Reagents
Mild Oxidation(3-Fluoro-4-piperidyl)carbaldehydePyridinium chlorochromate (PCC), Swern Oxidation
Strong Oxidation(3-Fluoro-4-piperidyl)carboxylic acidPotassium permanganate (KMnO4), Jones Reagent
Reduction (via tosylate)3-Fluoro-4-methylpiperidine1. TsCl, pyridine; 2. LiAlH4 or H2/Pd

Selective Substitution of Fluorine Atoms in the Piperidine (B6355638) Ring

The substitution of the fluorine atom on the piperidine ring represents a significant challenge due to the strength of the carbon-fluorine bond. researchgate.net However, under specific conditions, nucleophilic substitution of fluoride can be achieved, particularly if the fluorine atom is activated by adjacent electron-withdrawing groups, which is not the case in this scaffold. stackexchange.com

Generally, direct nucleophilic substitution of an unactivated aliphatic fluoride is difficult and requires harsh reaction conditions and highly nucleophilic reagents. ucla.edu Alternative strategies often involve the synthesis of piperidine derivatives with a suitable leaving group (e.g., hydroxyl or tosyl) at the 3-position, followed by nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. alfa-chemistry.com

Given the stability of the C-F bond, derivatization at this position is less common than at the nitrogen or the hydroxymethyl group. However, if achieved, it would allow for the introduction of a wide variety of functional groups, significantly expanding the chemical space accessible from this scaffold. The success of such a substitution would be highly dependent on the specific nucleophile and reaction conditions employed. rsc.org

N-Functionalization Strategies of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a highly versatile handle for derivatization. nih.gov Common N-functionalization strategies include N-alkylation, N-arylation, and N-acylation, each providing a means to introduce a wide array of substituents that can influence the compound's biological activity and properties.

N-Alkylation: This can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with alkyl halides. This allows for the introduction of various alkyl and substituted alkyl groups.

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This is a powerful method for creating derivatives with diverse aromatic substituents.

N-Acylation: Reaction with acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. This transformation is often used to introduce a variety of functional groups and to modulate the basicity of the piperidine nitrogen.

These N-functionalization reactions are generally high-yielding and tolerant of a wide range of functional groups, making them ideal for the generation of compound libraries.

Creation of Chemically Diverse Libraries Based on the this compound Scaffold

The this compound scaffold is an attractive starting point for the construction of chemically diverse libraries for high-throughput screening in drug discovery. nih.govnih.gov Its three-dimensional structure and multiple points for diversification allow for the creation of a wide range of analogues with varied spatial arrangements of functional groups.

By combining the functional group transformations described in section 3.1, a multitude of derivatives can be synthesized. For example, a library could be generated by first creating a set of N-functionalized analogues of this compound, and then, in a second step, oxidizing the hydroxymethyl group to a carboxylic acid. This combinatorial approach can rapidly generate a large number of unique compounds.

The introduction of fluorine into the piperidine scaffold is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Libraries based on this fluorinated scaffold are therefore of significant interest for the discovery of new therapeutic agents.

Advanced Analytical Derivatization Techniques for Structural Elucidation and Detection Enhancement

The analysis of this compound and its derivatives often requires specialized analytical techniques. Derivatization can be employed not only for synthesis but also to improve the analytical properties of these compounds, such as their volatility for gas chromatography (GC) or their ionization efficiency for mass spectrometry (MS). semanticscholar.orgmdpi.com

Strategies for Improved Chromatographic Separation and Mass Spectrometric Ionization

For GC-MS analysis, the polar N-H and O-H groups of this compound can lead to poor peak shape and thermal instability. Derivatization of these groups can overcome these issues. Common derivatization strategies include:

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the amine and alcohol groups into their trimethylsilyl (TMS) ethers and amines, which are more volatile and thermally stable.

Acylation: Acylation with reagents such as trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride not only improves volatility but also introduces fluorinated tags that can enhance detection sensitivity in electron capture negative ionization (ECNI) mass spectrometry.

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can be used to improve ionization efficiency and chromatographic retention. For instance, derivatizing the piperidine nitrogen with a permanently charged group can enhance electrospray ionization (ESI) efficiency. Furthermore, the chiral nature of this compound means that enantioselective separation may be required, which can be achieved using chiral stationary phases in either GC or LC. mdpi.comnih.gov

Analytical TechniqueDerivatization StrategyPurpose
GC-MSSilylation (e.g., with BSTFA)Increase volatility and thermal stability
GC-MS (ECNI)Acylation (e.g., with TFAA)Increase volatility and enhance sensitivity
LC-MS (ESI)Introduction of a charged groupImprove ionization efficiency
Chiral GC/LCNone (uses chiral column)Separation of enantiomers

Spectroscopic Derivatization for Enhanced Characterization

In the structural elucidation and characterization of complex molecules such as this compound, spectroscopic analysis is indispensable. However, in certain instances, the native form of the compound may not yield spectra with sufficient resolution or clarity for unambiguous interpretation. Spectroscopic derivatization, the process of chemically modifying a compound to alter its physicochemical properties, serves as a powerful strategy to overcome these limitations. For this compound, derivatization of its reactive hydroxyl and secondary amine functionalities can significantly enhance its analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

The primary objectives of derivatization in this context are to improve volatility for gas chromatography-mass spectrometry (GC-MS), enhance ionization efficiency in MS, and increase the dispersion of signals in NMR spectra to resolve overlapping resonances. Furthermore, the use of chiral derivatizing agents can enable the determination of enantiomeric purity and absolute configuration.

Several key derivatization strategies are applicable to the functional groups present in this compound:

Acylation: The hydroxyl and secondary amine groups can be readily acylated using reagents such as trifluoroacetic anhydride (TFAA). This process replaces the active hydrogens with trifluoroacetyl groups, which increases the molecule's volatility, making it more amenable to GC-MS analysis. The introduction of additional fluorine atoms can also serve as a sensitive probe in ¹⁹F NMR spectroscopy.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to introduce trimethylsilyl (TMS) groups onto the hydroxyl and amine functionalities. Silylation is a common technique to increase the volatility and thermal stability of polar compounds for GC-MS analysis. The resulting silyl ethers and amines often produce characteristic fragmentation patterns in mass spectrometry, aiding in structural confirmation.

Chiral Derivatization: To determine the absolute stereochemistry of chiral centers, derivatizing agents like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, can be employed. wikipedia.org Reaction of this compound with both enantiomers of Mosher's acid chloride would yield diastereomeric esters and amides. Analysis of the resulting ¹H and ¹⁹F NMR spectra allows for the determination of the compound's absolute configuration by observing differential shielding effects on nearby protons. wikipedia.orgbath.ac.uk

The impact of such derivatization on the spectroscopic data is significant. In ¹H NMR, the chemical shifts of protons adjacent to the derivatized functional groups will be altered, often leading to better signal dispersion. In ¹⁹F NMR, the fluorine atom on the piperidine ring provides a sensitive spectroscopic handle. nih.gov Derivatization of the nearby hydroxyl and amino groups can induce noticeable changes in the ¹⁹F chemical shift and coupling constants, providing further structural information. For mass spectrometry, derivatization typically leads to an increase in molecular weight and can direct fragmentation pathways in a more predictable manner, facilitating spectral interpretation.

Table 1: Representative Spectroscopic Data for Derivatized this compound

DerivativeDerivatizing ReagentSpectroscopic TechniqueExpected Observations
Bis-TrifluoroacetylTrifluoroacetic Anhydride (TFAA)GC-MS, ¹⁹F NMRIncreased volatility for GC; predictable fragmentation. New signals in ¹⁹F NMR corresponding to the trifluoroacetyl groups.
Bis-TrimethylsilylBSTFAGC-MSEnhanced volatility and thermal stability for GC. Characteristic fragment ions (e.g., loss of TMS groups).
Bis-Mosher's Ester/Amide(R)- and (S)-MTPA Chloride¹H NMR, ¹⁹F NMRFormation of diastereomers with distinct chemical shifts, allowing for determination of absolute configuration.

Role of 3 Fluoro 4 Piperidyl Methanol As a Versatile Synthetic Scaffold in Medicinal Chemistry Research

Design Principles for Incorporating Fluorinated Piperidine (B6355638) Moieties into Complex Chemical Entities

The incorporation of fluorinated piperidine moieties, such as the one derived from (3-fluoro-4-piperidyl)methanol, into drug candidates is guided by a set of well-established design principles aimed at optimizing molecular properties. The introduction of fluorine can induce significant changes in a molecule's conformational preferences, metabolic stability, and binding affinity. nih.govselvita.com

One of the key considerations is the impact of fluorine on the conformational equilibrium of the piperidine ring. The presence of a fluorine atom at the 3-position can lead to a preference for an axial orientation of the fluorine, a phenomenon influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. nih.govd-nb.infonih.gov This conformational rigidity can be advantageous in drug design, as it pre-organizes the molecule into a specific three-dimensional arrangement that may be more favorable for binding to a biological target. nih.govnih.gov A systematic survey of diversely substituted and protected fluorinated piperidine derivatives has shown that solvation and solvent polarity also play a major role in their conformational behavior. nih.govnih.gov

Fluorine's high electronegativity also plays a crucial role in modulating the basicity (pKa) of the piperidine nitrogen. The electron-withdrawing nature of the fluorine atom can lower the pKa of the nearby nitrogen, which can be beneficial for reducing off-target effects, such as interactions with the hERG channel that can lead to cardiotoxicity. nih.govpsychoactif.org The extent of this pKa modulation is dependent on the position of the fluorine atom relative to the nitrogen. nih.gov

Furthermore, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate. nih.gov The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage. This strategic placement of fluorine can lead to improved drug exposure and duration of action.

The table below summarizes the key design principles and their intended effects when incorporating fluorinated piperidine moieties.

Design PrincipleIntended Physicochemical/Pharmacological EffectSupporting Rationale
Conformational Restriction Enhanced binding affinity and selectivity.Pre-organization of the molecule into a bioactive conformation, reducing the entropic penalty upon binding. The axial preference of fluorine in 3-fluoropiperidines is a key driver. nih.govd-nb.info
pKa Modulation Reduced off-target ion channel activity (e.g., hERG) and improved oral absorption.The electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen, reducing the likelihood of unwanted interactions. nih.govpsychoactif.org
Metabolic Blocking Increased metabolic stability and half-life.The strong C-F bond is resistant to enzymatic oxidation, preventing metabolic degradation at that position. nih.gov
Alteration of Lipophilicity Modulation of membrane permeability and solubility.Fluorine substitution can alter the lipophilicity of a molecule, which can be fine-tuned to optimize its ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
Bioisosteric Replacement Mimicry of other functional groups to improve potency and selectivity.Fluorine can act as a bioisostere for hydrogen or a hydroxyl group, leading to favorable interactions within a binding pocket. selvita.compsychoactif.org

Development of Novel Heterocyclic Scaffolds Utilizing this compound

The this compound scaffold serves as a valuable starting material for the synthesis of a diverse range of novel heterocyclic structures. The presence of both a nucleophilic nitrogen and a reactive hydroxymethyl group allows for a variety of chemical transformations, enabling the construction of more complex and rigidified molecular architectures.

The hydroxymethyl group at the 4-position can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization through reactions such as reductive amination, amidation, or esterification. sigmaaldrich.com Alternatively, it can be converted into a leaving group to allow for nucleophilic substitution, or it can participate in intramolecular cyclization reactions to form bicyclic systems.

The piperidine nitrogen, after appropriate protection and deprotection steps, can be alkylated or acylated to introduce additional diversity points. These synthetic strategies allow for the exploration of the chemical space around the core fluorinated piperidine ring, leading to the generation of novel scaffolds with unique three-dimensional shapes and functionalities. For instance, multicomponent assembly processes can be employed to rapidly generate structurally diverse polyheterocyclic scaffolds from piperidine-containing intermediates. nih.gov

Recent advances in synthetic methodologies have further expanded the toolkit for creating fluorinated piperidine derivatives. For example, dearomatization-hydrogenation processes of fluoropyridine precursors have enabled the diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.gov Such methods provide access to a wider range of stereochemically defined building blocks for the development of novel heterocyclic scaffolds.

Strategic Application in Peptidomimetic Design and Topographical Mimicry

The conformationally constrained nature of the this compound scaffold makes it an excellent candidate for applications in peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid piperidine ring can serve as a template to mimic the backbone of peptide secondary structures, such as β-turns and γ-turns.

By strategically positioning functional groups on the piperidine ring, it is possible to replicate the spatial arrangement of amino acid side chains in a peptide, thereby mimicking the topography of the natural ligand. This topographical mimicry allows the peptidomimetic to bind to the same biological target as the original peptide, but with higher affinity and selectivity. The fluorine atom in the this compound scaffold can further contribute to the binding affinity through favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions. nih.gov The design of non-peptide scaffolds that mimic the topography of peptide-derived inhibitors is a major goal in medicinal chemistry, with piperidine-based scaffolds playing a significant role in this area. researchgate.net

Generation of Compound Libraries for Target-Oriented Research

This compound is a valuable building block for the generation of compound libraries for high-throughput screening and target-oriented research. The synthetic versatility of this scaffold allows for the creation of a large number of diverse, yet related, molecules through combinatorial chemistry approaches. By systematically varying the substituents at the nitrogen and the hydroxymethyl group, chemists can rapidly generate a library of compounds with a wide range of physicochemical properties.

These libraries can then be screened against a specific biological target to identify hit compounds with the desired activity. The concise synthesis of a small library of fluorinated piperidines from readily available starting materials has been described, highlighting the utility of these scaffolds as fragments for drug design. nih.gov The structural information gained from the initial hits can then be used to guide the design of more potent and selective lead compounds. The use of such focused libraries based on a common, drug-like scaffold can significantly increase the efficiency of the drug discovery process.

Contribution to Privileged Scaffold Development and Scaffold Hopping Methodologies

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a large number of bioactive compounds and approved drugs. arizona.edunih.gov The incorporation of fluorine into this privileged scaffold, as in this compound, can lead to the development of novel privileged structures with enhanced properties. These fluorinated privileged scaffolds can serve as a starting point for the design of new drugs for a variety of therapeutic targets.

This compound and its derivatives are also valuable tools in "scaffold hopping," a medicinal chemistry strategy that involves replacing the core scaffold of a known active compound with a structurally different, yet functionally equivalent, moiety. mdpi.comnih.gov This approach can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. The unique conformational and electronic properties of the fluorinated piperidine ring make it an attractive scaffold for hopping from other, less desirable core structures. By replacing a less stable or more toxic scaffold with a fluorinated piperidine, it is often possible to retain or even improve the biological activity while mitigating the undesirable properties.

Computational and Theoretical Investigations of 3 Fluoro 4 Piperidyl Methanol and Derivatives

Molecular Modeling Approaches for Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial for its biological activity. For cyclic structures like piperidines, conformational analysis is particularly important. The introduction of a fluorine atom, as in (3-fluoro-4-piperidyl)methanol, significantly influences the conformational equilibrium of the piperidine (B6355638) ring.

Molecular modeling studies have shown that fluorinated piperidines often exhibit a preference for an axial conformation of the fluorine substituent, which is contrary to the typical equatorial preference of larger substituents in cyclohexane (B81311) rings. researchgate.netresearchgate.net This preference is attributed to a combination of stereoelectronic effects, including hyperconjugation and electrostatic interactions. researchgate.netresearchgate.net Specifically, interactions such as those between the C-F bond and the nitrogen lone pair or N-H bond can stabilize the axial conformer. researchgate.net

Computational investigations of fluorinated piperidine derivatives have revealed that solvation and the polarity of the solvent also play a major role in determining conformational preferences, in addition to established delocalization forces like charge-dipole interactions and hyperconjugation. researchgate.net For the parent compound, 4-piperidinemethanol, theoretical investigations suggest that in the gaseous state and in dilute solutions, it exists as an equilibrium mixture of two chair conformations. researchgate.net The introduction of a fluorine atom at the 3-position is expected to alter this equilibrium.

A systematic computational survey of various substituted and protected fluorinated piperidines has been conducted to better understand these conformational behaviors and establish design principles for conformationally rigid molecular scaffolds. researchgate.net These studies often employ methods ranging from force-field-based molecular mechanics to more accurate but computationally intensive quantum mechanical calculations. researchgate.netnih.gov

Table 1: Factors Influencing Conformational Preferences in Fluorinated Piperidines

FactorDescription
Hyperconjugation Delocalization of electrons from a filled bonding orbital to an adjacent antibonding orbital (e.g., σCH → σ*CF). researchgate.netresearchgate.net
Charge-Dipole Interactions Electrostatic attraction between the partial negative charge on the fluorine atom and a partial positive charge on the nitrogen atom (N+). researchgate.netresearchgate.net
Dipole Minimization The tendency of the molecule to adopt a conformation that minimizes the overall molecular dipole moment. researchgate.net
Steric Repulsion The energetic penalty arising from the spatial overlap of electron clouds of non-bonded atoms. researchgate.net
Solvation Effects The influence of the surrounding solvent molecules on the conformational equilibrium. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity and properties. researchgate.netresearchgate.net For this compound and its derivatives, these calculations can predict various parameters that are difficult to measure experimentally.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. mdpi.comicm.edu.pl The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Calculations of the molecular electrostatic potential (MEP) map reveal the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions. researchgate.net For derivatives of this compound, the electronegative fluorine atom and the oxygen of the hydroxyl group are expected to be key sites for electrophilic attack.

Furthermore, quantum chemical methods can be used to calculate global reactivity descriptors such as electronegativity, chemical potential, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. mdpi.com These theoretical calculations are also instrumental in interpreting experimental spectroscopic data, such as FT-IR and NMR spectra, by predicting vibrational frequencies and chemical shifts. researchgate.net

Ligand-Target Interaction Studies via Molecular Docking and Dynamics Simulations

To explore the potential of this compound derivatives as therapeutic agents, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.gov These methods predict how a small molecule (ligand) might bind to a biological target, typically a protein, and the stability of this interaction. nih.govnih.gov

Molecular docking involves placing the ligand into the binding site of a receptor in various orientations and conformations to find the most favorable binding mode, which is typically the one with the lowest binding energy. researchgate.netnih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies on piperidine derivatives have been used to predict their binding affinity to various enzymes and receptors. mdpi.comnih.gov

Following molecular docking, molecular dynamics simulations can be performed to provide a more dynamic and realistic view of the ligand-receptor complex. nih.govresearchgate.net MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govnih.gov This combined approach of docking and MD simulations is a powerful tool for virtual screening and for understanding the molecular basis of a ligand's biological activity. nih.gov

In Silico Structure-Activity Relationship (SAR) Analysis for Scaffold Optimization

In silico Structure-Activity Relationship (SAR) analysis aims to identify the relationships between the chemical structure of a series of compounds and their biological activity using computational methods. nih.govnih.gov For the this compound scaffold, SAR studies can guide the optimization of its structure to enhance potency and selectivity for a particular biological target.

By systematically modifying the scaffold, for instance, by changing the substituents on the piperidine ring or the nitrogen atom, and then computationally evaluating the effect of these modifications on binding affinity or other properties, researchers can build predictive models. nih.govnih.gov These models, which can be qualitative or quantitative (QSAR), help in prioritizing the synthesis of new derivatives with improved biological profiles. researchgate.netd-nb.info

For example, SAR studies on piperidine derivatives have shown that the nature and position of substituents can significantly impact their activity as enzyme inhibitors or receptor ligands. nih.govnih.gov The introduction of a fluorine atom, for instance, can influence properties like metabolic stability and binding affinity. nih.gov Chemoinformatic tools can be used to evaluate properties such as pKa, which is influenced by fluorination and can affect factors like target affinity and cardiac toxicity. acs.org

Prediction of Synthetic Accessibility and Reaction Pathways

Before embarking on the laboratory synthesis of novel derivatives of this compound, computational methods can be used to assess their synthetic accessibility. There are software tools and algorithms that can analyze a target molecule's structure and propose potential synthetic routes, evaluate the complexity of the synthesis, and predict potential challenges.

Computational chemistry can also be used to investigate the mechanisms of chemical reactions involved in the synthesis. acs.org For example, DFT calculations can be used to model the potential energy surface of a reaction, identify transition states, and calculate activation energies. acs.org This information can help in understanding reaction outcomes, optimizing reaction conditions (e.g., temperature, catalyst), and predicting the stereoselectivity of a reaction. springernature.com

For instance, theoretical studies on the hydrogenation of fluoropyridines, a potential route to fluorinated piperidines, have helped in understanding catalyst poisoning and developing strategies to overcome it. springernature.com Similarly, computational modeling of intramolecular radical C-H amination/cyclization reactions has provided insights into the formation of piperidine rings. mdpi.com

Future Research Trajectories and Emerging Paradigms for 3 Fluoro 4 Piperidyl Methanol Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like (3-Fluoro-4-piperidyl)methanol is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for high-throughput library synthesis.

Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. For instance, the generation of highly reactive organolithium species, which can be challenging in batch, can be effectively managed in a flow microreactor system with precise temperature and residence time control. researchgate.net While a direct flow synthesis of this compound has not been extensively reported, the successful application of flow chemistry to the synthesis of structurally related piperidine (B6355638) derivatives, such as ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, highlights the potential of this approach. The use of heterogeneous organocatalysis in a flow setup for the enantioselective synthesis of such compounds has been shown to enable multigram-scale production with high efficiency.

Automated synthesis platforms, which combine robotics with software to perform multi-step reaction sequences, are revolutionizing drug discovery by enabling the rapid generation of diverse compound libraries. nih.gov These platforms can be integrated with flow reactors and purification systems to create a fully autonomous workflow, from reagent dispensing to final product analysis. nih.gov The development of robust and unattended liquid-liquid extraction (LLE) systems is a key enabler for such automated platforms, allowing for the purification of a diverse set of reaction products without manual intervention. nih.gov The modular nature of many synthetic routes to piperidines makes them well-suited for adaptation to automated platforms. For example, a multi-component reaction for the synthesis of highly functionalized piperidines could be readily implemented on an automated system to explore a wide range of starting materials. researchgate.net The application of such an automated platform to the synthesis of this compound and its derivatives would significantly accelerate the exploration of this chemical space for the development of new bioactive molecules.

Table 1: Comparison of Batch vs. Flow Chemistry for Piperidine Synthesis

Feature Batch Chemistry Flow Chemistry
Reaction Control Less precise control over temperature and mixing, leading to potential side reactions. Precise control over temperature, pressure, and residence time, leading to higher selectivity and yield. researchgate.net
Safety Handling of hazardous reagents and exothermic reactions can be risky on a large scale. Improved safety due to smaller reaction volumes and better heat dissipation. researchgate.net
Scalability Scaling up can be challenging and may require significant process re-optimization. Readily scalable by running the system for longer periods or by parallelizing reactors.

| Reproducibility | Can be subject to variations between batches. | Highly reproducible due to consistent reaction conditions. nih.gov |

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce the environmental impact of drug manufacturing. mdpi.com The synthesis of this compound presents several opportunities for the implementation of more sustainable and environmentally friendly methods.

A key focus of green chemistry is the use of safer and more environmentally benign solvents. Water is an ideal green solvent, and its use in organic synthesis is highly desirable. mdpi.com While many organic reactions are not compatible with water, the development of water-mediated intramolecular cyclization reactions for the synthesis of piperidinols demonstrates the potential for greener approaches. mdpi.com Another strategy is the use of solvent-free reaction conditions, which can be achieved through techniques like mechanochemical grinding. mdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. mdpi.com Enzymes operate under mild conditions, often in aqueous media, and can exhibit high levels of chemo-, regio-, and stereoselectivity. mdpi.com For the synthesis of chiral molecules like this compound, biocatalysis offers a powerful alternative to traditional chiral resolution or asymmetric synthesis methods. For example, a biocatalytic dynamic asymmetric transamination of a fluoroketone has been explored as a green approach to install the amino group in a related 3-fluoro-4-aminopiperidine derivative. scientificupdate.com This approach leverages the acidity of the carbon atom adjacent to the fluorine to enable a dynamic racemization process, allowing for the theoretical conversion of the entire starting material to the desired enantiomer. scientificupdate.com

The use of renewable starting materials and the reduction of waste are also critical aspects of green chemistry. The development of one-pot, multi-component reactions for the synthesis of highly functionalized piperidines is an excellent example of a waste-reducing strategy, as it minimizes the number of synthetic steps and purification procedures. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol and Efficiency

The stereochemistry of this compound is crucial for its biological activity, making the development of highly stereoselective synthetic methods a major research focus. The exploration of novel catalytic systems is at the forefront of this endeavor, with the goal of achieving high levels of stereocontrol and efficiency.

Asymmetric hydrogenation of prochiral precursors is a powerful strategy for the synthesis of chiral piperidines. scientificupdate.com The choice of catalyst and ligand is critical for achieving high enantioselectivity. For the synthesis of a related 3-fluoro-4-aminopiperidine, a second-generation rhodium catalyst with a carbene-amino-acid-derived (CAAC) ligand proved to be optimal for the asymmetric hydrogenation of a fluoroenamide precursor. scientificupdate.com This approach avoids direct stereoselective fluorination, which can be challenging. scientificupdate.com

Palladium-catalyzed reactions have also emerged as a versatile tool for the synthesis of fluorinated N-heterocycles. nih.gov A Pd-catalyzed [4+2] annulation of an α-fluoro-β-ketoester with a cyclic carbamate (B1207046) provides a simple and efficient route to functionalized 3-fluoropiperidines. nih.gov This method allows for the introduction of various functional groups that can be further derivatized with high diastereocontrol. nih.gov

Gold catalysis has also shown promise in the synthesis of substituted piperidines. A gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement, provides a modular and highly diastereoselective one-pot synthesis of piperidin-4-ols. nih.gov This method offers a flexible approach to complex piperidine scaffolds.

Table 2: Overview of Catalytic Systems for Fluorinated Piperidine Synthesis

Catalytic System Precursor Key Advantages Reference
Rhodium-CAAC Fluoroenamide High enantioselectivity in asymmetric hydrogenation. scientificupdate.com
Palladium/L1 α-Fluoro-β-ketoester Efficient [4+2] annulation to functionalized piperidines. nih.gov
Gold(I)/MsOH N-Homopropargyl amide Modular one-pot synthesis with high diastereoselectivity. nih.gov

Advanced Scaffold Engineering for Next-Generation Chemical Probes

This compound is not only a valuable building block for drug discovery but also a versatile scaffold for the development of next-generation chemical probes. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in complex biological systems. nih.gov

The functional groups on the this compound scaffold, namely the fluorine atom, the hydroxyl group, and the piperidine nitrogen, provide multiple points for diversification. The hydroxyl group can be readily modified to introduce reporter tags, such as fluorescent dyes or biotin, for target identification and visualization. It can also be used as a handle for attachment to other molecular fragments in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation. nih.gov

The development of modular synthetic strategies, such as the combination of biocatalytic C-H oxidation and radical cross-coupling, allows for the rapid and efficient diversification of piperidine scaffolds. news-medical.net This approach enables the late-stage functionalization of the piperidine ring, providing access to a wide range of analogs for structure-activity relationship (SAR) studies. By applying such advanced scaffold engineering techniques to this compound, it is possible to generate libraries of novel chemical probes with tailored properties for investigating a wide range of biological targets. The strategic placement of the fluorine atom and the hydroxymethyl group on the piperidine ring makes this scaffold particularly attractive for creating probes with unique conformational and electronic properties, potentially leading to the discovery of new biological functions and therapeutic targets. scientificupdate.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Fluoro-4-piperidyl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, stereoselective synthesis of related fluorophenyl-piperidinemethanol derivatives (e.g., (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl methanol) employs chiral catalysts or resolution techniques to achieve enantiomeric excess >98% . Key parameters include temperature control (0–25°C for sensitive intermediates) and solvent selection (e.g., THF or DCM for polar intermediates). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity to >95% .

Q. How can researchers characterize the stereochemistry and functional groups of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorine substitution and stereochemistry (e.g., coupling constants in NOESY for axial/equatorial proton arrangements) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for (3S,4R)-4-(4-fluorophenyl) derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C12_{12}H16_{16}FNO for a related compound, m/z 209.26) .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer : The compound is sensitive to light and moisture. Store at –20°C under inert gas (argon or nitrogen). In aqueous solutions, stability decreases at pH >8 due to potential hydrolysis of the piperidine ring. Use stabilizers like BHT (butylated hydroxytoluene) in organic solvents to prevent radical degradation .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position influence biological activity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine enhances metabolic stability and modulates lipophilicity (logP). For example, fluorinated analogs of piperidinemethanol show 2–3-fold higher binding affinity to serotonin transporters (SERT) compared to non-fluorinated versions, as observed in radioligand assays (IC50_{50} <10 nM vs. >50 nM) . Computational docking (e.g., AutoDock Vina) can predict fluorine’s role in π-stacking interactions with aromatic residues in target proteins .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or stereochemical impurities. Strategies include:

  • Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1) .
  • Chiral purity analysis : Use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric ratios; even 2% impurity can alter IC50_{50} values .
  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50_{50} normalized to reference compounds) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 4-(4-fluorophenyl)piperidine hydrochloride, solubility >50 mg/mL in PBS) .
  • Prodrug design : Esterification of the methanol group enhances membrane permeability (e.g., acetylated derivatives show 3-fold higher Caco-2 permeability) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2 to 8 hours in rodent models .

Key Methodological Takeaways

  • Stereochemistry is critical : Use chiral resolution techniques to avoid skewed pharmacological data .
  • Fluorine enhances target engagement : Prioritize fluorinated analogs for CNS-targeted studies due to improved blood-brain barrier penetration .
  • Address data contradictions with rigorous purity validation and cross-assay comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.